Fenoprop

Description

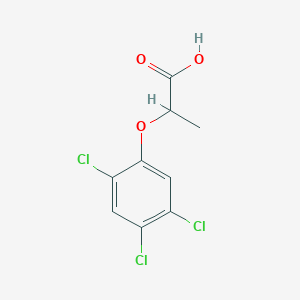

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSWBLPERHFHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O3 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt) | |

| Record name | Fenoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021387 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline] | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 0.5 mmHg (USCG, 1999) | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000997 [mmHg] | |

| Record name | Fenoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/ | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, WHITE POWDER | |

CAS No. |

93-72-1 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2HZL58IS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 to 351 °F (NTP, 1992), 179-181 °C | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fenoprop chemical structure and properties

Structural Analysis, Physicochemical Profile, and Toxicological Mechanisms

Executive Summary & Regulatory Context

Fenoprop (2,4,5-TP or Silvex) represents a critical case study in the intersection of organic synthesis, phytopharmacology, and environmental toxicology. Historically utilized as a chlorophenoxy herbicide and plant growth regulator, its production was halted globally due to the thermodynamic inevitability of dioxin (2,3,7,8-TCDD) formation during the synthesis of its precursor, 2,4,5-trichlorophenol [1].

For modern drug development professionals, this compound remains relevant not as a viable product, but as a toxicological probe and a mechanistic reference point . It serves as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) in mammalian systems and a high-affinity ligand for the TIR1 ubiquitin ligase complex in plants. Understanding its structure-activity relationship (SAR) provides insights into off-target hepatotoxicity and the design of auxin-inducible degron (AID) systems used in target validation.

Chemical Identity & Physicochemical Profile

This compound is a chlorinated phenoxy acid.[1] Unlike its analogue 2,4,5-T (which possesses an acetic acid side chain), this compound features a propionic acid moiety.[1] This addition introduces a chiral center at the

Table 1: Physicochemical Specifications

| Property | Value | Mechanistic Implication |

| IUPAC Name | (2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid | Racemic mixture used historically; (R)-isomer is biologically active.[1] |

| CAS Number | 93-72-1 | Unique identifier for regulatory tracking.[2] |

| Molecular Weight | 269.51 g/mol | Facilitates passive diffusion across cell membranes. |

| pKa (Acid) | 2.84 [2] | Exists as an anion at physiological pH (7.4), requiring transporters (OATs) for cellular entry in mammals. |

| LogP (Octanol/Water) | 3.80 [3] | High lipophilicity drives bioaccumulation in adipose tissue and rapid CNS penetration. |

| Solubility (Water) | ~71 mg/L (25°C) | Low aqueous solubility necessitates esterification for formulation or derivatization for analysis. |

| Melting Point | 179–181 °C | High thermal stability; persists in soil/environment. |

Synthetic Pathways & Impurity Genesis (The Dioxin Link)

The synthesis of this compound is the primary source of its toxicological liability. The reaction requires the condensation of 2,4,5-trichlorophenol with

Critical Control Point: The production of the precursor 2,4,5-trichlorophenol involves the hydrolysis of 1,2,4,5-tetrachlorobenzene. If the reaction temperature exceeds 160°C, a side reaction occurs where two molecules of the trichlorophenol condense to form 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), one of the most potent carcinogens known.

Diagram 1: Synthesis and Contamination Pathway

Figure 1 Caption: The synthetic route to this compound showing the thermodynamic branch point where uncontrolled heat leads to TCDD formation.

Mechanism of Action: Phytopharmacology

This compound acts as a synthetic auxin mimic.[1] In drug discovery, this pathway is analogous to the Proteolysis Targeting Chimera (PROTAC) mechanism, where a small molecule bridges a target protein to an E3 ubiquitin ligase.

-

Receptor Binding: this compound enters the plant cell and binds to the TIR1/AFB F-box protein.

-

Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors.

-

Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.[3]

-

Degradation: The 26S proteasome degrades the repressor, releasing ARF (Auxin Response Factors) .

-

Dysregulation: This leads to uncontrolled gene expression, chaotic cell elongation, and plant death (herbicide effect) [4].

Diagram 2: TIR1 Signaling Cascade

Figure 2 Caption: this compound-mediated ubiquitination pathway leading to transcriptional derepression.

Mammalian Toxicology & Drug Development Relevance

While designed for plants, this compound exhibits significant activity in mammalian systems, serving as a cautionary model for off-target effects in drug design.

PPARα Agonism

This compound acts as a peroxisome proliferator.[4] Structurally similar to fibrate drugs (e.g., Clofibrate), the phenoxy-propionic acid motif binds to PPARα (Peroxisome Proliferator-Activated Receptor alpha) in the liver [5].

-

Mechanism: Ligand binding induces heterodimerization with RXR (Retinoid X Receptor).

-

Outcome: Upregulation of fatty acid oxidation enzymes.

-

Toxicity: In rodents, this leads to hepatomegaly and peroxisome proliferation. In humans, while less sensitive to proliferation, chronic activation can lead to liver injury and metabolic perturbations.

Self-Validating Insight: When screening novel carboxylic acid drugs, researchers must screen against PPAR isoforms to rule out unintended metabolic activation, using this compound as a positive control in in vitro assays.

Analytical Methodologies: Detection Protocol

Due to its acidic nature (pKa 2.84), this compound cannot be analyzed directly by GC-MS without derivatization. The following protocol ensures quantitative accuracy and instrument safety.

Protocol: GC-MS Determination via Methylation

Objective: Quantify this compound residues in biological tissue or soil. Limit of Detection (LOD): ~0.05 µg/kg.

-

Extraction (QuEChERS Modified):

-

Homogenize 10g sample with 10mL Acetonitrile (1% Acetic Acid).

-

Add 4g MgSO4 and 1g NaCl (drives partitioning).

-

Centrifuge at 3000 x g for 5 mins. Isolate supernatant.

-

-

Derivatization (The Critical Step):

-

Why: To convert the polar carboxylic acid into a volatile methyl ester.

-

Evaporate 1mL of extract to dryness under nitrogen.

-

Add 500µL BF3-Methanol (14%) .

-

Incubate at 60°C for 30 minutes . (Self-Validation: Ensure cap is PTFE-lined to prevent evaporation/contamination).

-

Cool and add 1mL Hexane + 1mL Saturated NaHCO3 (neutralizes acid).

-

Vortex and collect the upper Hexane layer.

-

-

GC-MS Parameters:

-

Column: DB-5ms (30m x 0.25mm ID).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.

-

SIM Mode Ions: Monitor m/z 196, 224, 266 (Characteristic isotopic cluster of 3 chlorines).

-

References

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (2023). This compound (Compound CID 7158).[1] National Library of Medicine. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2007).[2] this compound (Silvex) Reregistration Eligibility Decision. EPA Archive. Available at: [Link]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. (Contextual grounding for TIR1 mechanism). Available at: [Link]

-

Corton, J.C., et al. (2000). Mode of action of peroxisome proliferators in the induction of liver tumors. Critical Reviews in Toxicology. (Contextual grounding for PPARa mechanism). Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. preventcancernow.ca [preventcancernow.ca]

- 3. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]

Technical Retrospective: Fenoprop (Silvex) in Agricultural Systems

This technical guide provides a retrospective analysis of Fenoprop (Silvex), synthesizing its chemical mechanism, historical agricultural utility, and the toxicological crisis that led to its cancellation.

Executive Summary

This compound (2-(2,4,5-trichlorophenoxy)propionic acid), commonly known as Silvex, represents a critical case study in agrochemical development. Functioning as a potent synthetic auxin, it was widely utilized from the 1950s to the 1970s for brush control, aquatic weed management, and preventing pre-harvest fruit drop in apples. Its regulatory cancellation in 1985 by the USEPA was driven not by the active pharmaceutical ingredient (API) itself, but by an unavoidable manufacturing impurity: 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). For modern drug developers and toxicologists, Silvex serves as a foundational model for understanding structure-activity relationships (SAR) in auxinic compounds and the critical importance of process chemistry in preventing genotoxic impurities.

Chemical Architecture & Mechanism of Action

This compound is a chlorophenoxy herbicide, structurally analogous to 2,4,5-T but distinguished by a propionic acid side chain rather than acetic acid. This chiral center (at the alpha carbon) enhances its metabolic stability in plant tissues compared to its phenoxyacetic counterparts.

Mechanism: Auxin Mimicry

This compound functions as a structural mimic of Indole-3-acetic acid (IAA), the endogenous plant hormone.

-

Uptake: Rapidly absorbed via foliar surfaces and translocated through the phloem to meristematic tissues.

-

Receptor Binding: Binds to the Transport Inhibitor Response 1 (TIR1) receptor protein.

-

Ubiquitination: Promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.

-

Gene Activation: Unlocks auxin response factors (ARFs), leading to unregulated cell division, epinasty, and vascular tissue collapse.

Diagram 1: Auxin Signaling Interference Pathway

Caption: this compound bypasses metabolic checkpoints, forcing the ubiquitination of Aux/IAA repressors and triggering lethal growth signaling.

Historical Agricultural Applications

Before its ban, Silvex was a "problem solver" herbicide, preferred for woody plants and aquatic weeds that resisted 2,4-D.

"Stop-Drop" in Apples

In apple orchards, premature fruit abscission (drop) causes significant yield loss. Silvex was applied at low concentrations to delay the formation of the abscission layer in the pedicel.

-

Application Timing: 7–14 days before harvest.

-

Mechanism: Maintained high auxin levels in the abscission zone, preventing the dissolution of the middle lamella.

-

Advantage: Unlike NAA (Naphthaleneacetic acid), Silvex persisted longer, requiring only one application.

Brush and Aquatic Control

Silvex was the standard for controlling woody species (oak, maple, poison ivy) and aquatic weeds (alligator weed) due to its superior translocation to root systems.

Table 1: Historical Application Rates & Efficacy

| Target Application | Typical Rate | Key Target Species | Efficacy Mechanism |

| Apple "Stop-Drop" | 10–20 ppm | Malus domestica (McIntosh, Delicious) | Inhibits cellulase enzyme activity in abscission zone. |

| Brush Control | 2.0 – 4.0 kg/ha | Oak, Maple, Poison Ivy, Brambles | Systemic phloem transport to root crown; prevents resprouting. |

| Aquatic Weed Control | 0.5 – 4.0 ppm (water) | Alligator weed, Water milfoil | Rapid uptake by submerged foliage; disruption of vascular flow. |

| Turf Management | 1.0 – 1.5 kg/ha | Chickweed, Clover, Henbit | Selective broadleaf control in established grasses. |

The Contamination Crisis: TCDD Synthesis

The downfall of Silvex was not its herbicidal mechanism, but its synthesis pathway. The precursor, 2,4,5-Trichlorophenol (2,4,5-TCP) , requires alkaline hydrolysis of tetrachlorobenzene at high temperatures. Under these conditions (T > 160°C), a side reaction occurs where two molecules of 2,4,5-TCP condense to form 2,3,7,8-TCDD (Dioxin), one of the most potent carcinogens known.

Diagram 2: Synthesis & Contaminant Pathway

Caption: The critical failure point: uncontrolled dimerization of the 2,4,5-TCP intermediate yields TCDD, which co-crystallizes with the final Silvex product.

Protocol: Forensic Detection of Silvex Residues

For researchers studying environmental persistence, detecting historical residues requires a rigorous extraction and derivatization protocol due to the compound's acidic nature. The following protocol is a self-validating system using a surrogate internal standard.

Methodology: GC-MS Analysis of Soil Residues

Objective: Quantify this compound residues at ppb levels in soil matrices. Internal Standard (IS): 2,4,5-T-13C6 (Isotopically labeled analog).

Step 1: Sample Preparation & Extraction

-

Weighing: Weigh 20.0 g of soil into a 250 mL centrifuge bottle.

-

Spiking (Validation): Add 100 µL of Internal Standard solution (10 µg/mL). Allow to equilibrate for 30 mins. Why: Corrects for extraction efficiency losses.

-

Acidification: Add 10 mL of 0.1 M HCl. Why: Protonates the acid (pH < 2), suppressing ionization to ensure solubility in organic solvent.

-

Extraction: Add 50 mL of Acetone:Hexane (1:1). Sonicate for 15 mins, then shake for 1 hour.

-

Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.

Step 2: Derivatization (Methylation)

Note: Carboxylic acids analyze poorly on GC due to hydrogen bonding. They must be converted to methyl esters.

-

Evaporation: Concentrate extract to ~1 mL under nitrogen stream.

-

Reaction: Add 2 mL of Boron Trifluoride (BF3) in Methanol (14%). Heat at 60°C for 30 mins.

-

Quench: Cool and add 5 mL saturated NaHCO3 (neutralize acid).

-

Partition: Add 2 mL Hexane. Shake. The methyl ester of Silvex partitions into the Hexane layer.

Step 3: GC-MS Quantification

-

Column: DB-5ms (30m x 0.25mm ID).

-

Carrier: Helium @ 1.0 mL/min.

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ions:

-

Silvex Methyl Ester: m/z 196, 228, 282 (Quant).

-

Internal Standard: m/z corresponding to 13C label.[1]

-

Diagram 3: Analytical Workflow

Caption: Workflow converts non-volatile acid residues into volatile methyl esters for high-sensitivity mass spectrometry.

References

-

United States Environmental Protection Agency (EPA). (1979). Suspension of Registrations for Silvex and 2,4,5-T. Federal Register. Link

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Chemical Properties. NIST Chemistry WebBook. Link

-

Oregon State University Extension. (2023). Pest Management Guide for Tree Fruits: Stop Drop Sprays. Link

-

World Health Organization (WHO). (2016). Dioxins and their effects on human health. Link

-

Prevent Cancer Now. (2007). Chemical Profile: this compound (Silvex). Link

Sources

Technical Guide: Bioaccumulation Dynamics of Fenoprop (2,4,5-TP) in Aquatic Systems

The following technical guide details the bioaccumulation dynamics of Fenoprop (Silvex) in aquatic ecosystems, designed for researchers and drug development professionals.

Executive Summary

This compound (2-(2,4,5-trichlorophenoxy)propionic acid; Silvex) represents a class of chlorophenoxy herbicides historically used for woody plant control. Despite its regulatory ban in the mid-1980s due to dioxin (2,3,7,8-TCDD) contamination concerns, its environmental persistence and legacy presence in sediment matrices necessitate ongoing toxicological surveillance.

For the aquatic toxicologist, this compound presents a toxicokinetic paradox : while its Octanol-Water Partition Coefficient (

Physicochemical Determinants of Bioavailability

The bioaccumulation potential of this compound is governed not by its lipophilicity alone, but by its ionization state in the water column.

The Ionization Effect

This compound is a weak acid. At physiological and environmental pH, it exists primarily in its ionized (anionic) form. This ionization creates an electrical barrier to passive diffusion across the negatively charged gill epithelium, significantly reducing uptake relative to neutral organic compounds.

Key Parameters:

| Parameter | Value | Implications for Bioaccumulation |

|---|---|---|

| Molecular Weight | 269.51 g/mol | Small enough for passive diffusion if neutral. |

|

Calculating the Distribution Ratio ( )

To accurately predict environmental partitioning, one must calculate the pH-dependent distribution ratio (

Expert Insight: At a standard environmental pH of 7.0:

Conclusion: While the intrinsic lipophilicity (

Mechanisms of Uptake and Depuration

Understanding the kinetic flux of this compound requires a multi-compartment model involving pH-partitioning and Phase II metabolism.

Kinetic Pathway Visualization

The following diagram illustrates the "Ion Trapping" mechanism and metabolic clearance pathways in teleost fish.

Caption: Kinetic pathway of this compound in aquatic organisms, highlighting the ionization barrier at the gill and hepatic clearance via glucuronidation.

Metabolic Biotransformation

Once absorbed, this compound undergoes rapid Phase II metabolism .

-

Substrate Recognition: The carboxylic acid moiety is targeted by hepatic UDP-glucuronosyltransferases (UDP-GT).[1]

-

Conjugation: this compound is conjugated with glucuronic acid to form this compound-glucuronide.

-

Elimination: This highly polar conjugate is actively secreted into the bile and excreted via feces, preventing significant accumulation in lipid tissues.

Experimental Methodology: OECD 305 Flow-Through Test

To empirically validate bioaccumulation potential, the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the gold standard. Below is a refined protocol specific to ionizable herbicides like this compound.

Experimental Setup Workflow

Caption: Step-by-step workflow for conducting an OECD 305 Bioaccumulation test for this compound.

Protocol Specifics for this compound

1. Test System Design:

-

System: Flow-through (dynamic) system to maintain constant concentration and prevent degradation product buildup.

-

Species: Lepomis macrochirus (Bluegill Sunfish) or Oncorhynchus mykiss (Rainbow Trout).

-

Water Quality: pH must be tightly controlled (7.0 ± 0.1) due to the

sensitivity. Hardness: 100-250 mg/L as CaCO

2. Analytical Quantification (LC-MS/MS):

-

Extraction: Acidified acetonitrile extraction to ensure recovery of the ionized acid.

-

Lipid Normalization: Essential for valid BCF comparison. Total lipid content must be determined gravimetrically or via modified Bligh & Dyer method.

-

Quality Control: Spike recovery must be 70-120%. Limit of Quantitation (LOQ) should be < 0.01 mg/kg tissue.

3. Calculation of Kinetic Parameters:

-

Uptake Rate Constant (

): Derived from the linear phase of the uptake curve. -

Depuration Rate Constant (

): Derived from the slope of the natural log of concentration vs. time during depuration. -

Kinetic BCF (

):

Data Synthesis: Bioaccumulation Metrics

The following table synthesizes authoritative data points for this compound. Note the distinction between predicted and observed values.

| Metric | Value | Source | Notes |

| Log | 3.80 | [PubChem, 2024] | Intrinsic lipophilicity. |

| Log | -0.36 | Calculated | Effective lipophilicity (Expert Derived). |

| BCF (Fish) | 58 | [EPA, 1992] | Measured in flowing water; indicates low potential. |

| BCF (Invertebrates) | < 100 | [HSDB, 2002] | Consistent with low lipid partitioning of anions. |

| Half-Life (Fish) | < 7 Days | Estimated | Rapid clearance via gill/renal excretion. |

Interpretation:

The BCF of 58 confirms that this compound does not meet the regulatory criteria for "Bioaccumulative" (typically BCF > 1000 or 2000). The rapid depuration (

References

-

U.S. EPA. (1992). Reregistration Eligibility Decision (RED): Silvex (2,4,5-TP). Office of Prevention, Pesticides and Toxic Substances. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7158, this compound.Link

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. Link

-

Hazardous Substances Data Bank (HSDB). (2002). Silvex: Environmental Fate & Exposure. National Library of Medicine. Link

-

Nichols, J. W., et al. (2018). Bioaccumulation of Ionizable Organic Chemicals in Fish.[2] Environmental Toxicology and Chemistry. (Contextual grounding for ion trapping mechanism).

Sources

Technical Monograph: Physicochemical Profiling and Solubility Dynamics of Fenoprop (Silvex)

[1][2]

Executive Summary

Fenoprop (also known as Silvex or 2,4,5-TP) represents a classic case study in the solubility profiling of lipophilic weak acids.[1][2] While its use as an herbicide is largely obsolete due to regulatory restrictions involving dioxin contaminants, its physicochemical behavior remains a critical reference point for environmental fate modeling and the development of extraction protocols for structurally similar acidic compounds (e.g., NSAIDs in drug development or modern phenoxy auxins).[1][2]

This guide dissects the solubility of this compound through the lens of its pKa (2.[1][2][3][4]84) and lipophilicity (LogP 3.80).[1][2] The central thesis is that this compound’s solubility is not a static constant but a dynamic property controlled by the pH of the aqueous medium.[1][2] Understanding this "solubility switch" is essential for designing robust analytical extractions and interpreting historical environmental data.[1][2]

Physicochemical Core Profile

The solubility behavior of this compound is dictated by the competition between its hydrophobic trichlorophenoxy tail and its ionizable propionic acid head.[1][2]

Table 1: Key Physicochemical Parameters

| Parameter | Value | Implications for Solubility |

| Molecular Structure | 2-(2,4,5-trichlorophenoxy)propionic acid | High lipophilicity due to chlorinated aromatic ring.[1][2][4][5] |

| Molecular Weight | 269.51 g/mol | Moderate size; diffusion is not the rate-limiting step in dissolution.[1][2] |

| pKa (Acid Dissociation) | 2.84 | CRITICAL: Stronger acid than acetic acid.[1][2] At pH 7, it exists >99.9% as the anionic salt.[1][2] |

| LogP (Octanol/Water) | 3.80 (Unionized form) | Highly lipophilic when protonated (low pH).[1][2] Partitions strongly into organic solvents.[1][2][4] |

| Water Solubility | ~140 mg/L (at pH 7, 20°C) | "Sparingly soluble" in free acid form; highly soluble as salt.[1][2] |

| Melting Point | 179–181°C | High crystal lattice energy contributes to low intrinsic water solubility.[1][2] |

Solubility Dynamics: The Mechanism

The pH "Solubility Switch"

For researchers accustomed to drug development, this compound behaves similarly to Class II compounds in the Biopharmaceutics Classification System (BCS)—low solubility, high permeability—but with a pH-dependent twist.[1][2]

Because the pKa is 2.84, this compound exists in two distinct states depending on the solvent pH:[1][2]

-

pH < 2 (Protonated State): The molecule is neutral.[1][2] The cohesive forces of the crystal lattice dominate, and water solubility is minimal.[1][2] However, this form is highly soluble in organic solvents (acetone, ether) due to hydrophobic interactions.[1][2]

-

pH > 5 (Ionized State): The carboxylic acid deprotonates to form the carboxylate anion.[1][2] Solvation energy (ion-dipole interactions with water) overcomes the lattice energy, drastically increasing aqueous solubility.[1][2]

Organic Solvent Compatibility

This compound follows the "like dissolves like" principle, but with specificity regarding polarity.[1][2]

-

High Solubility: Polar aprotic solvents (Acetone, ~15.2%) and polar protic solvents (Methanol, ~10.5%; Ethanol).[1][2] The oxygen atoms in this compound accept hydrogen bonds, and the aromatic ring engages in pi-stacking or van der Waals interactions.[1][2]

-

Moderate Solubility: Ethers (Diethyl ether, ~7.1%).[1][2][4]

-

Low Solubility: Non-polar hydrocarbons (Heptane, <0.02%; Benzene, ~0.16%).[1][2][4] The lack of dipole-dipole interactions prevents the solvent from disrupting the this compound crystal lattice.[1][2]

Visualizing the Solubility Logic

The following diagram illustrates the mechanistic pathway determining this compound's phase distribution.

Figure 1: The pH-dependent solubility switch of this compound, dictating its partitioning between aqueous and organic phases.[1][2]

Experimental Protocols

Self-Validating Extraction Protocol (Liquid-Liquid)

Objective: Isolate this compound from an aqueous soil extract or water sample.[1][2] Principle: This protocol utilizes the pKa switch.[1][2] We first basify to ensure solubility (if extracting from soil matrix) or acidify to force partitioning into the organic layer (for final isolation).[1][2]

Reagents:

Workflow:

-

Initial Assessment: Measure the pH of your aqueous sample.[1][2]

-

The "Switch" (Acidification): Add 1N HCl dropwise until pH < 2.0.

-

Solvent Addition: Add an equal volume of DCM or EtOAc.[1][2]

-

Equilibration: Shake vigorously for 2 minutes. Vent frequently.

-

Phase Separation: Allow layers to separate. This compound (now neutral) partitions into the organic layer (bottom for DCM, top for EtOAc).[1][2]

-

Drying: Pass the organic layer through anhydrous sodium sulfate to remove residual water.[1][2]

Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific solvent.[1][2]

-

Saturation: Add excess solid this compound to 10 mL of the target solvent (e.g., water at pH 7, or acetone) in a glass vial.[1][2]

-

Agitation: Shake at constant temperature (25°C) for 24 hours.

-

Equilibration: Allow to stand for 12 hours to ensure sedimentation of undissolved solid.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter (use PVDF for aqueous).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (280 nm) against a standard curve.

Analytical Workflow Diagram

The following diagram details the logic flow for extracting this compound, highlighting the critical decision points based on solubility data.

Figure 2: Logic flow for the liquid-liquid extraction of this compound, leveraging pKa-driven solubility changes.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 7158, this compound. Retrieved from [Link][1][2]

-

University of Hertfordshire. (2025).[1][2] PPDB: Pesticide Properties DataBase - this compound.[1][2][6] Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). (2000).[1][2] Reregistration Eligibility Decision (RED) for Silvex. Retrieved from [Link][1][2]

-

World Health Organization (WHO). (2003).[1][2] Chlorophenoxy Herbicides (including this compound) in Drinking-water.[1][2] Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, (-)- | C9H7Cl3O3 | CID 688653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. preventcancernow.ca [preventcancernow.ca]

- 4. This compound | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound [sitem.herts.ac.uk]

Stereochemical Dynamics of Fenoprop: Analysis, Activity, and Environmental Fate

Content Type: Technical Guide Audience: Researchers, Analytical Chemists, and Agrochemical Scientists Subject: Racemic Fenoprop (Silvex) – Enantiomeric Separation, Biological Mechanism, and Degradation

The Stereochemical Imperative

This compound [2-(2,4,5-trichlorophenoxy)propionic acid], historically known as Silvex or 2,4,5-TP, represents a critical case study in the stereochemistry of agrochemicals. Although largely banned in the United States and Europe due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during manufacturing, this compound remains a model compound for understanding the differential behavior of chiral phenoxy herbicides.

Structurally, this compound possesses a single chiral center at the

-

(R)-(+)-Fenoprop: The biologically active "eutomer" which functions as a structural mimic of the plant hormone indole-3-acetic acid (IAA).

-

(S)-(-)-Fenoprop: The biologically inactive (or significantly less active) "distomer."

Historically, this compound was manufactured and applied as a racemic mixture (50:50 ratio of R and S). Modern understanding of "chiral switching" dictates that applying the racemate introduces a 50% pollutant load (the S-isomer) into the environment with no agronomic benefit, complicating metabolic and toxicological profiles.

Chemical & Physical Properties[1][2][3][4][5]

| Property | Value | Note |

| IUPAC Name | (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid | |

| Molecular Formula | C | |

| Molecular Weight | 269.51 g/mol | |

| Chiral Center | C2 (Alpha-carbon) | Determines R/S configuration |

| pKa | 2.84 | Strong organic acid |

| Log P | 3.80 | Lipophilic; potential for bioaccumulation |

| Solubility (Water) | 140 mg/L (at pH 7) | Increases significantly as salt |

Stereoselective Analytical Methodologies

Separating this compound enantiomers is challenging due to the molecule's polarity and the need to resolve the acidic proton. While early methods required derivatization (methylation) to esters to improve volatility for Gas Chromatography (GC), modern High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) allows for direct analysis.

Recommended Protocol: Direct Chiral HPLC via Teicoplanin CSP

This protocol utilizes a macrocyclic antibiotic (Teicoplanin) stationary phase.[1] This phase is superior to traditional cellulosic phases for polar acids because it operates via an inclusion complex mechanism combined with ionic interactions, allowing for the separation of the free acid without derivatization.

Objective: Baseline resolution of (R)- and (S)-fenoprop in soil or water matrices.

Step 1: Sample Preparation (Soil Matrix)

-

Extraction: Weigh 10 g of soil into a centrifuge tube. Add 20 mL of acidified acetone (acetone:2M HCl, 95:5 v/v).

-

Agitation: Shake on a rotary shaker for 60 minutes at 200 rpm.

-

Separation: Centrifuge at 4000 rpm for 10 minutes. Decant supernatant.

-

Cleanup (SPE): Dilute supernatant with water to <10% organic solvent. Pass through a conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute this compound with 2 mL methanol.

-

Reconstitution: Evaporate methanol under nitrogen stream and reconstitute in Mobile Phase (1 mL).

Step 2: Chromatographic Conditions[2][3]

-

Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

-

Column: Chirobiotic T (Teicoplanin bonded phase), 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Methanol:0.1% Triethylammonium acetate (TEAA) buffer (pH 4.5) (60:40 v/v).

-

Note: The pH is critical. At pH 4.5, the carboxyl group interacts optimally with the amine groups of the Teicoplanin aglycone.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 280 nm (characteristic absorption of the trichlorophenoxy ring).

Step 3: Validation Criteria

-

Resolution (

): Must be > 1.5 for baseline separation. -

Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Teicoplanin phases under these conditions, but this must be confirmed with pure enantiomeric standards.

Analytical Workflow Diagram

Figure 1: Workflow for the direct chiral separation of this compound free acid using Teicoplanin-based HPLC.

Biological Activity: The Eutomer vs. Distomer

The herbicidal activity of this compound is strictly stereospecific. It belongs to the synthetic auxin class (Group 4).

Mechanism of Action

This compound mimics the natural plant hormone Indole-3-Acetic Acid (IAA). The molecular interaction is defined by the "Three-Point Attachment Theory," where the carboxyl group, the aromatic ring, and the chiral center must align with the receptor site.

-

Receptor Binding: The (R)-enantiomer binds with high affinity to the TIR1/AFB (Transport Inhibitor Response 1) receptor protein.

-

Complex Formation: This binding stabilizes the interaction between TIR1 (an F-box protein) and Aux/IAA transcriptional repressor proteins.

-

Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome.

-

Gene Activation: With the repressors destroyed, ARF (Auxin Response Factors) are liberated, leading to the uncontrolled expression of auxin-responsive genes.

-

Physiological Collapse: This results in epinasty (twisting of stems), hypertrophy, and eventual vascular tissue collapse (plant death).

The (S)-enantiomer does not fit the TIR1 pocket efficiently due to steric hindrance at the chiral center, rendering it essentially inactive as an herbicide, though it contributes to the overall chemical load and potential mammalian toxicity.

Signaling Pathway Diagram

Figure 2: The auxin signaling cascade triggered specifically by (R)-fenoprop.

Environmental Fate and Degradation[10][11][12]

In soil and aquatic environments, this compound undergoes degradation primarily via microbial activity. Crucially, this process is enantioselective .[4] Unlike abiotic hydrolysis (which is generally non-selective), enzymatic degradation often favors one enantiomer over the other.

Enantiomeric Fraction (EF)

Researchers track this using the Enantiomeric Fraction (EF):

-

Racemic Standard: EF = 0.5

-

Preferential Degradation:

-

If microorganisms preferentially degrade the (S)-isomer (common in some phenoxy acids like mecoprop in specific soils), the residue becomes enriched in the (R)-isomer (EF > 0.5).

-

Conversely, if the (R)-isomer is utilized as a carbon source, the residue becomes enriched in the inactive (S)-isomer (EF < 0.5).

-

Degradation Kinetics

Studies on phenoxy acid herbicides suggest that the degradation follows pseudo-first-order kinetics, but the rate constants (

Where

This "enantiomerization" (interconversion) is also possible in some soil types, where the chiral center is inverted biologically, further complicating residue analysis. For this compound, the persistence of the inactive enantiomer is a significant environmental concern, as it maintains chemical toxicity (e.g., to aquatic life) without providing weed control.

References

-

Buser, H. R., & Müller, M. D. (1998). Occurrence and transformation of the chiral herbicide mecoprop in the environment.[5] Environmental Science & Technology. Link (Foundational text on phenoxy acid chirality).

-

Müller, M. D., & Buser, H. R. (1997). Conversion of the chiral herbicide dichlorprop to its enantiomers in the environment.[6] Environmental Science & Technology. Link

-

Garrison, A. W. (2006).[7] Probing the enantioselectivity of chiral pesticides.[1][5][6][8] Environmental Science & Technology. Link

-

Shaner, D. L. (2014). Herbicide Handbook.[9] Weed Science Society of America.[9] (Source for physical properties and mechanism classification).[7][2][8]

-

Tanabe, A., et al. (2001). Enantioselective degradation of the herbicide mecoprop in soil.[5] Journal of Agricultural and Food Chemistry. Link (Analogous mechanism for this compound).

-

Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotic teicoplanin.[1] Journal of Chromatography A. Link (Basis for the HPLC protocol).

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preventcancernow.ca [preventcancernow.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) for fenoprop quantification

Application Note: High-Sensitivity Quantification of Fenoprop (Silvex) Residues via RP-HPLC-DAD

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound (2,4,5-TP), a chlorophenoxy herbicide. While historically utilized as a plant growth regulator, this compound is now strictly regulated due to potential contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This guide addresses the specific analytical challenges of this compound—primarily its acidic nature (pKa 2.84) and matrix interference—by utilizing a pH-controlled Reversed-Phase (RP) separation coupled with Diode Array Detection (DAD).[1] We provide a modernized adaptation of EPA Method 8321B, incorporating Solid Phase Extraction (SPE) to achieve limits of quantitation (LOQ) suitable for environmental and toxicological screening.

Introduction & Chemical Context

This compound [2-(2,4,5-trichlorophenoxy)propionic acid] is a structural analog of the herbicide 2,4,5-T. Unlike many neutral drugs, this compound is a weak acid. This physicochemical property dictates the entire chromatographic strategy.[1]

-

Regulatory Status: Banned in the USA (1985) and EU due to TCDD risks. Current analysis is primarily for environmental monitoring (water/soil) or purity analysis in the synthesis of related phenoxy acids.

-

The Analytical Challenge: In standard neutral mobile phases (pH 7), this compound exists as a propionate anion. Anions are highly soluble in water and poorly retained on hydrophobic C18 columns, eluting near the void volume (

) where matrix interferences are highest.

Scientific Strategy: To retain this compound on a C18 column, we must suppress ionization. By adjusting the mobile phase pH to < 3.0 (below its pKa), we force the equilibrium toward the unionized (neutral) carboxylic acid form, significantly increasing its hydrophobicity and retention factor (

Analytical Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the decision points that ensure data integrity.

Figure 1: Analytical workflow for this compound quantification. Acidification prior to SPE and HPLC is critical for recovery and retention.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Direct injection is rarely sufficient for trace analysis of this compound due to its low regulatory limits.[1] SPE is preferred over Liquid-Liquid Extraction (LLE) for reproducibility and solvent reduction.[1]

Reagents:

-

SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.[1] Note: Polymeric sorbents are preferred over silica-C18 for acidic analytes as they are stable at pH 1-14.[1]

-

Elution Solvent: Methanol (HPLC Grade).[1]

-

Acidifier: Sulfuric acid (H₂SO₄), 1:1 v/v.

Procedure:

-

Pre-treatment: Adjust 100 mL of aqueous sample to pH < 2 using H₂SO₄. This neutralizes this compound, allowing it to bind to the hydrophobic SPE sorbent.

-

Conditioning:

-

Loading: Pass the sample through the cartridge at a flow rate of ~5 mL/min.

-

Washing: Wash with 5 mL of 5% Methanol in water (acidified). This removes highly polar interferences without eluting the this compound.[1]

-

Drying: Apply vacuum for 10 minutes to remove residual water (crucial if eluate is to be concentrated).[1]

-

Elution: Elute with 2 x 3 mL of Methanol.

-

Concentration (Optional): Evaporate to dryness under Nitrogen stream at 40°C and reconstitute in 1 mL Mobile Phase A/B (50:50).

Protocol 2: HPLC-DAD Methodology

This method uses a binary gradient.[1] Phosphoric acid is chosen for the aqueous phase as it provides sharper peak shapes for carboxylic acids compared to formic acid, though formic acid must be used if coupling to Mass Spectrometry.

Instrumentation:

-

System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

-

Detector: Diode Array Detector (DAD).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Maintains pH ~2.2 to keep this compound protonated (neutral).[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for aromatics.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Ensures retention time reproducibility.[1] |

| Injection Vol | 20 µL | Larger volume possible if solvent matching is exact.[1] |

| Detection | Signal A: 230 nm (BW 4)Signal B: 280 nm (BW 4) | 230 nm for max sensitivity (chlorinated ring); 280 nm for selectivity.[1] |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Gradient Shape |

| 0.00 | 70 | 30 | Initial Hold |

| 2.00 | 70 | 30 | Isocratic |

| 12.00 | 10 | 90 | Linear Ramp |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 70 | 30 | Re-equilibration |

| 20.00 | 70 | 30 | End |

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated.

A. Linearity & Range Prepare calibration standards of this compound in Mobile Phase (50:50) at concentrations of: 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

-

Acceptance Criteria:

. -

Check: Ensure the intercept is not significantly different from zero.

B. Limit of Detection (LOD) Calculated based on a Signal-to-Noise (S/N) ratio of 3:1 using the 0.1 µg/mL standard.[1]

C. System Suitability Test (SST) Inject a standard (e.g., 5 µg/mL) 5 times before running samples.

-

RSD of Peak Area: < 2.0%

-

Tailing Factor: < 1.5 (Critical for acids; if > 1.5, increase column temperature or acid concentration).

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" in Gradient

-

Cause: Impurities in the water or acid accumulating on the column during the equilibration phase and eluting during the gradient ramp.

-

Fix: Use HPLC-grade water and high-purity phosphoric acid.[1] Install a "ghost trap" column between the pump and the injector.[1]

Issue: Peak Tailing

-

Cause: Secondary interactions between the carboxyl group of this compound and residual silanols on the silica support.

-

Fix: Ensure the column is "end-capped" (e.g., ZORBAX Eclipse or Waters Symmetry).[1] Ensure pH is sufficiently low (< 2.5) to fully suppress ionization.[1]

Issue: Retention Time Shift

-

Cause: Fluctuating pH in Mobile Phase A.[1]

-

Fix: Always prepare Mobile Phase A by weight or volume-to-volume, not by adjusting pH with a meter (which can be inaccurate in high ionic strength or organic mixtures).[1] Use 1 mL of 85% Phosphoric Acid per 1 L of water for consistency.[1]

References

-

U.S. Environmental Protection Agency. (2007).[1][2] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][3] SW-846.[1][3] [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7158, this compound. [Link]

-

D'Archivio, A. A., et al. (2007).[2] Optimization of the separation of chlorophenoxy acid herbicides by RP-HPLC. Journal of Chromatographic Science.[1] (Provides basis for pH/retention behavior).[1][4] [Link]

-

NIST Chemistry WebBook. (2025).[1] this compound Spectral Data. [Link]

Sources

Use of radiolabeled fenoprop in metabolic studies

Application Note: Metabolic Fate and Environmental Transformation of C-Fenoprop (Silvex)[1][2][3]

Executive Summary & Scientific Context

Fenoprop [2-(2,4,5-trichlorophenoxy)propionic acid], also known as Silvex or 2,4,5-TP, is a chlorophenoxy herbicide historically used for woody plant control.[1][2][3][4][5][6] While largely banned in the US and EU due to potential contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during synthesis, it remains a critical analyte in legacy environmental forensics , remediation efficacy studies , and comparative auxinic herbicide toxicology .[1][2][3]

This guide details the use of

Key Applications

-

Environmental Fate: Determining aerobic soil half-life (

) and mineralization rates (OECD 307).[1][2][3] -

Toxicokinetics: Assessing hepatic clearance and metabolite identification (e.g., conjugation vs. hydroxylation).[1][2][3]

-

Remediation: Validating microbial degradation pathways in contaminated matrices.[1][2][3]

Safety & Radiochemical Handling

WARNING: this compound standards may historically contain trace TCDD.[1][2][3] Modern radiolabeled synthesis usually eliminates this, but all standards should be treated as potentially genotoxic.[1][2][3]

Radiolabel Selection

-

Isotope: Carbon-14 (

C).[1][2][3][7][8] -

Label Position: Uniformly Ring-Labeled [U-ring-

C]-Fenoprop . -

Specific Activity: Recommended 50–100 mCi/mmol to ensure detection limits <0.01 mg/kg.[1][2][3]

Preparation of Stock Solutions

-

Solvent: Dissolve solid

C-Fenoprop in acetone or methanol (analytical grade). Avoid DMSO for soil studies as it alters microbial permeability.[1][2][3] -

Purity Check: Verify radiochemical purity (>98%) via HPLC with Radio-Flow Detection (RAM) prior to dosing.

-

Storage: -20°C in amber glass to prevent photolysis.

Experimental Protocol A: Aerobic Soil Metabolism (OECD 307 Adapted)[1][2][3]

This protocol determines the rate of transformation and the nature of metabolites in soil.[2][9][10][11][12][13] It is the gold standard for environmental fate.[2][3]

System Setup (Flow-Through)

Use a biometer flask system to trap volatiles.[1][2][3]

-

Chamber: 250 mL glass flask containing 50 g dry-weight equivalent soil.

-

Traps: Connected in series downstream of the flask:

Workflow Steps

-

Acclimation: Incubate sieved soil (2 mm) at 20°C ± 2°C in the dark for 7 days to reactivate microbial biomass.[2][3] Moisture should be 40–60% of maximum water holding capacity (WHC).[1][2][3]

-

Dosing: Apply

C-Fenoprop dropwise to the soil surface to achieve a field-relevant concentration (e.g., 1–5 mg/kg).[1][2][3] Mix thoroughly. -

Incubation: Connect flasks to the flow-through system with moist, CO

-free air. -

Sampling Points: Days 0, 1, 3, 7, 14, 30, 60, 90, 120.

-

Extraction (at each time point):

Data Visualization: Aerobic Fate Workflow

Caption: Workflow for tracking

Experimental Protocol B: In Vitro Metabolic Stability (Microsomal)

To understand mammalian toxicology, this assay measures the intrinsic clearance (

Reagents[2][3]

-

Microsomes: Pooled human or rat liver microsomes (20 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (MgCI

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2][3]

Procedure

-

Pre-incubation: Mix Buffer (445 µL) and Microsomes (25 µL) at 37°C for 5 min.

-

Substrate Addition: Add 5 µL of

C-Fenoprop (final conc. 1–10 µM). -

Initiation: Add 25 µL NADPH regenerating system.

-

Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 min.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing unlabeled internal standard).

-

Processing: Centrifuge (4000g, 10 min). Analyze supernatant via HPLC-RAM.

Analytical Methods & Metabolite Identification[2][3][8][10][14]

HPLC-RAM Conditions

Separation of the parent acid from polar conjugates (glucuronides) and breakdown phenols.[2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][3]

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection:

Mass Balance Calculation

For every sample, ensure the "Mass Balance" (Recovery) is between 90% and 110% :

Proposed Metabolic Pathway

This compound degrades via ester hydrolysis (if applied as ester), followed by ether cleavage or ring hydroxylation.[1][2][3]

Caption: Primary degradation pathways of this compound in mammalian (green) and soil (red) systems.[1][2][3]

Data Presentation Template

When reporting results, summarize distribution kinetics in the following format:

| Time (Days) | Extractable Residues (% AR) | Bound Residues (NER) (% AR) | Total Recovery (%) | |

| 0 | 98.5 | 0.5 | 0.0 | 99.0 |

| 7 | 85.2 | 10.1 | 1.2 | 96.5 |

| 30 | 45.0 | 35.5 | 12.0 | 92.5 |

| 120 | 15.0 | 55.0 | 25.0 | 95.0 |

References

-

OECD Guidelines for the Testing of Chemicals. (2002).[2][3] Test No. 307: Aerobic and Anaerobic Transformation in Soil.[2][3][10][12][13] OECD Publishing.[1][2][3] [Link][1][2][3]

-

U.S. Environmental Protection Agency. (1998).[1][2][3] Reregistration Eligibility Decision (RED): Silvex (this compound).[1][2][3] EPA Archives.[1][2][3] [Link][1][2][3]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 7158, this compound.[1][2][3][Link][1][2][3]

-

Lym, R. G., & Moxness, K. D. (1989).[1][2][3] Absorption, Translocation, and Metabolism of Picloram and 2,4-D in Leafy Spurge.[1][2][3] Weed Science.[1][2][3] (Contextual grounding for auxinic herbicide radiolabeling methods). [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. cms3.revize.com [cms3.revize.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Direct Liquid Scintillation Radioassay of 14C-Labeled Herbicides in Soil | Weed Science | Cambridge Core [cambridge.org]

- 8. selcia.com [selcia.com]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. catalog.labcorp.com [catalog.labcorp.com]

Method for determining fenoprop residues in water samples

Application Note & Protocol Guide

Abstract

This application note details the analytical determination of Fenoprop (2,4,5-TP), a chlorophenoxy herbicide, in water matrices. Despite its regulatory ban in many jurisdictions due to dioxin contamination risks (specifically 2,3,7,8-TCDD), this compound remains a critical target in environmental monitoring (EPA Method 515.4, WHO guidelines). This guide provides two distinct workflows:

-

GC-ECD/MS: The regulatory standard involving hydrolysis and derivatization.[1]

-

LC-MS/MS: A high-throughput, direct-analysis approach utilizing Negative Electrospray Ionization (ESI-).

Introduction & Chemical Basis[2][3][4]

This compound is a weak acid (

-

At pH > 4.8 (pH > pKa + 2): this compound exists primarily as a water-soluble anion.

-

At pH < 0.8 (pH < pKa - 2): this compound exists as a neutral, hydrophobic molecule, amenable to retention on C18 silica or extraction into organic solvents.

Regulatory Context:

-

US EPA: Maximum Contaminant Level (MCL) is 0.05 mg/L (50 ppb).

-

WHO: Guideline value is 0.009 mg/L (9 ppb).

Table 1: Physicochemical Profile

| Property | Value | Analytical Implication |

| CAS Number | 93-72-1 | Universal Identifier |

| Molecular Weight | 269.51 g/mol | Target Mass for MS |

| pKa | 2.84 | Requires acidification (pH < 2) for extraction |

| LogP | 3.80 | High affinity for C18/HLB sorbents |

| Solubility (Water) | ~140 mg/L (pH 7) | Soluble as salt; insoluble as acid |

Critical Control Points (Pre-Analytics)

Regardless of the instrumental method chosen, sample preservation is non-negotiable.

-

Dechlorination: Residual chlorine in drinking water can oxidize the analyte or the internal standard.

-

Action: Add Sodium Sulfite (12.5 mg per 250 mL sample) immediately upon collection.

-

-

Preservation: Biological activity can degrade phenoxy acids.

-

Action: Acidify to pH < 2 with 6N HCl to inhibit microbial growth and shift this compound to its neutral state. Store at 4°C.

-

-

Hydrolysis (Optional but Recommended): this compound may exist as salts or esters in the environment.

-

Action: If "Total this compound" is required, a basic hydrolysis step (pH 12, 1 hr) is necessary to convert esters back to the free acid form before extraction.

-

Method A: GC-ECD/MS (Regulatory Standard)

This protocol aligns with EPA Method 515.4 .[3] It offers high sensitivity but requires complex sample preparation (derivatization) because carboxylic acids do not chromatograph well (they tail and adsorb).

4.1 Reagents

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Derivatizing Agent: Boron Trifluoride (BF3) in Methanol (14%) or (Trimethylsilyl)diazomethane (TMS-DAM). Note: Diazomethane is cited in older methods but is explosive; BF3-MeOH is safer.

-

Internal Standard: 4,4'-Dibromooctafluorobiphenyl (for ECD) or

-Fenoprop (for MS).

4.2 Protocol Workflow

-

Sample Prep: Measure 40 mL of sample. Add Internal Standard. Check pH is < 2.[4]

-

Liquid-Liquid Extraction (LLE):

-

Add 4 mL MTBE. Shake vigorously for 5 minutes.

-

Allow phase separation. Collect the upper organic layer.

-

Why: The neutral acid migrates to the organic phase.

-

-

Drying: Pass the extract through anhydrous Sodium Sulfate (

) to remove water. -

Derivatization (Methylation):

-

Analysis: Inject the Hexane layer into GC-ECD or GC-MS.

4.3 Visualization: GC Derivatization Logic

Figure 1: The derivatization workflow converts the non-volatile this compound acid into a volatile methyl ester suitable for Gas Chromatography.

Method B: LC-MS/MS (High-Throughput Modern Approach)

This method avoids derivatization, utilizing the acidic nature of this compound for direct ionization. It is faster and more specific than GC-ECD.

5.1 Reagents & Equipment[8][7]

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.01% Formic Acid (Keep pH low to retain on column).

-

Mobile Phase B: Acetonitrile or Methanol.[4]

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).

5.2 Protocol Workflow (SPE-LC-MS/MS)

-

Solid Phase Extraction (SPE):

-

Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18.

-

Condition: 3 mL MeOH, then 3 mL Water (pH 2).

-

Load: Pass 100 mL acidified water sample (pH 2) through cartridge (Flow: 5 mL/min).

-

Mechanism:[5] At pH 2, this compound is neutral and binds to the hydrophobic sorbent.

-

Wash: 3 mL 5% MeOH in Water.

-

Elute: 3 mL Methanol.

-

-

Reconstitution: Evaporate eluate to dryness under

and reconstitute in 50:50 Mobile Phase A:B. -

LC-MS/MS Parameters:

-

Source: ESI Negative.[8]

-

Precursor Ion: 266.9 m/z (

). -

Quantification Transition: 266.9

194.9 (Trichlorophenol anion). -

Confirmation Transition: 266.9

35.0 (Chloride ion) or 266.9

-

Table 2: LC-MS/MS MRM Transitions

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| This compound | 266.9 ( | 194.9 ( | 30 | 20 | Quant |

| This compound | 266.9 | 35.0 ( | 30 | 45 | Qual |

| IS ( | 272.9 | 200.9 | 30 | 20 | Internal Std |

5.3 Visualization: LC-MS/MS Decision Tree

Figure 2: The LC-MS/MS workflow allows for direct injection of high-concentration samples or SPE enrichment for trace analysis, utilizing negative mode ionization.

Troubleshooting & Quality Assurance

Self-Validating the Protocol

To ensure the method is working correctly, implement these checks:

-

Surrogate Recovery: Add 2,4-Dichlorophenylacetic acid (DCAA) to every sample before extraction. Recovery must be 70-130%. If <70%, the extraction failed (likely pH issue or clogged SPE).

-

The "Acid Wash" Test (GC only): If interfering peaks appear in the chromatogram, wash the hexane extract with 0.1N NaOH. If the peaks disappear, they were acidic interferences. If this compound disappears, you washed it out (it formed a salt)! Note: Do this only on a test aliquot.

-

Ion Ratio Confirmation (LC-MS): The ratio of the Quant ion (194.9) to the Qual ion (35.0) must be consistent within ±20% of the standard.

Common Pitfalls

-

Low Recovery: Usually due to insufficient acidification. If sample pH > 3, this compound remains ionized and flows right through the C18 SPE cartridge.

-

GC Tailing: Indicates dirty injector liner or active sites on the column. Replace the liner and trim the column guard.

-

Diazomethane Hazards: If using diazomethane, use a blast shield and polished glass joints. Do not use ground glass joints (friction can trigger explosion).

References

-

U.S. Environmental Protection Agency. (1995). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.[1][3] Revision 1.0. Link

-

World Health Organization. (2003). Chlorophenoxy Herbicides (excluding 2,4-D and MCPA) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. Link

-